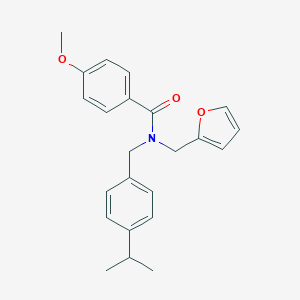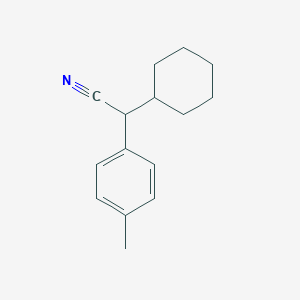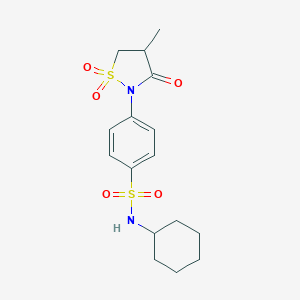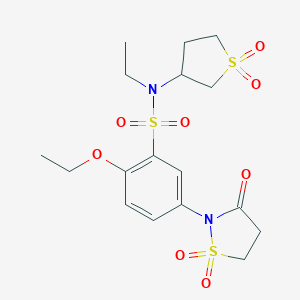![molecular formula C18H20N4OS B241057 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is known to possess a wide range of biological activities and has been studied extensively for its therapeutic potential.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or receptors involved in various cellular processes. For example, the compound has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses and bacteria. The compound has also been shown to have an effect on various cellular processes, including apoptosis, cell cycle regulation, and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile in lab experiments is its wide range of biological activities. The compound has been shown to have anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties, making it a useful tool for studying various cellular processes and diseases. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile. One area of research is the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the compound could be studied for its potential use in combination therapy with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile involves the reaction of 4-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile with tetrahydro-2-furanylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and bacterial infections.
Propiedades
Nombre del producto |
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile |
|---|---|
Fórmula molecular |
C18H20N4OS |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-2-methylsulfanyl-6-(oxolan-2-ylmethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H20N4OS/c1-12-5-7-13(8-6-12)16-15(10-19)17(22-18(21-16)24-2)20-11-14-4-3-9-23-14/h5-8,14H,3-4,9,11H2,1-2H3,(H,20,21,22) |
Clave InChI |
FHHRLNPSVDOSIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3CCCO3)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3CCCO3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)